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molecular formula C19H16N2O4S B8777405 N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE

N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE

Cat. No. B8777405
M. Wt: 368.4 g/mol
InChI Key: ZCACRZDNGHLUDG-UHFFFAOYSA-N
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Patent
US06515179B2

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (402.1 mg) in dry acetonitrile (3 ml) at room temperature in a nitrogen atmosphere, followed by stirring for 27 hours at room temperature. On the way, a 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was further added after 10 hours. The reaction mixture was cooled with ice, 1 N hydrochloric acid (5 ml) was added, and the reaction solvents were removed by evaporation under reduced pressure. Water (5 ml), 1 N hydrochloric acid (5 ml) and ether (30 ml) were added to the resulting concentrate, followed by extraction and solution separation, and the organic layer was extracted again with water (5 ml). Sodium hydroxide (0.62 g) was added to the resulting aqueous layer, and extraction was conducted three times with ether (20 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (155.9 mg; yield: 77.9%).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
402.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
77.9%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO.[N+](C1C=CC=CC=1S([NH:18][CH:19]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=O)=O)([O-])=O.Cl>C(#N)C>[CH:19]([NH2:18])([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1.2|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
402.1 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 27 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction solvents were removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Water (5 ml), 1 N hydrochloric acid (5 ml) and ether (30 ml) were added to the resulting
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction and solution separation
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted again with water (5 ml)
ADDITION
Type
ADDITION
Details
Sodium hydroxide (0.62 g) was added to the resulting aqueous layer, and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate, filtration, concentration
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 155.9 mg
YIELD: PERCENTYIELD 77.9%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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